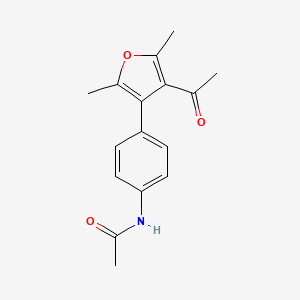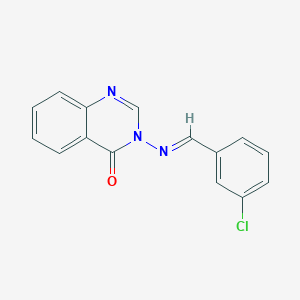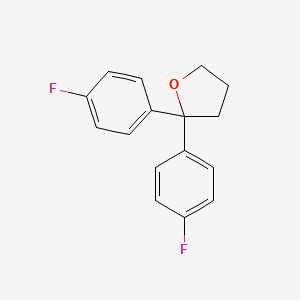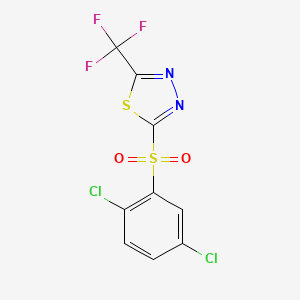
2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione family. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes a phenyl group and a p-tolyloxy group attached to an isoindoline-1,3-dione core, making it a unique and interesting molecule for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate aniline derivative in the presence of a suitable solvent such as toluene. The reaction is usually carried out under reflux conditions for an extended period to ensure complete conversion . Another method involves the use of solventless conditions, which is a greener approach and involves simple heating and purification techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate dopamine receptors, which are involved in neurological functions. The compound’s structure allows it to bind to these receptors and influence their activity, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylisoindoline-1,3-dione
- 4-(p-Tolyloxy)isoindoline-1,3-dione
- 2-(4-Chlorophenyl)isoindoline-1,3-dione
Uniqueness
2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione is unique due to the presence of both phenyl and p-tolyloxy groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Propiedades
Número CAS |
63181-79-3 |
|---|---|
Fórmula molecular |
C21H15NO3 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
4-(4-methylphenoxy)-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO3/c1-14-10-12-16(13-11-14)25-18-9-5-8-17-19(18)21(24)22(20(17)23)15-6-3-2-4-7-15/h2-13H,1H3 |
Clave InChI |
LIQFZODRQAHYRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



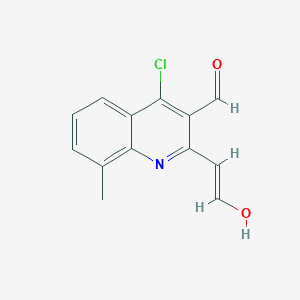
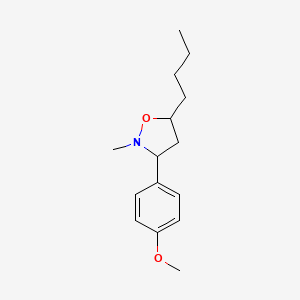
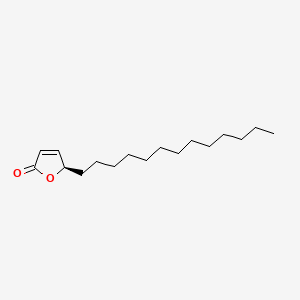
![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)
![1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B12909280.png)
![3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B12909282.png)
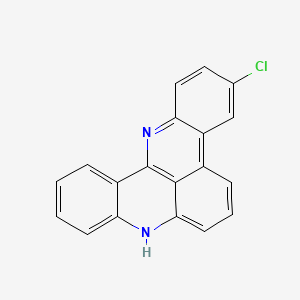
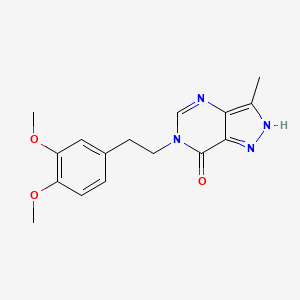
![3-Butanoyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12909296.png)
